Thiofanox

Description

This compound is a carbamate ester. It has a role as an EC 3.1.1.7 (acetylcholinesterase) inhibitor, a carbamate insecticide, an EC 3.1.1.8 (cholinesterase) inhibitor, an acaricide and an agrochemical. It is functionally related to a methylcarbamic acid and a 3,3-dimethyl-1-(methylsulfanyl)butan-2-one oxime.

This compound is a synthetic carbamate compound and acetylcholinesterase inhibitor that is used as a pesticide. It is characterized as a colorless solid with a pungent odor, and exposure occurs by inhalation, ingestion, or contact.

This compound is a carbamate pesticide. Carbamate pesticides are derived from carbamic acid and kill insects in a similar fashion as organophosphate insecticides. They are widely used in homes, gardens and agriculture. The first carbamate, carbaryl, was introduced in 1956 and more of it has been used throughout the world than all other carbamates combined. Because of carbaryl's relatively low mammalian oral and dermal toxicity and broad control spectrum, it has had wide use in lawn and garden settings. Most of the carbamates are extremely toxic to Hymenoptera, and precautions must be taken to avoid exposure to foraging bees or parasitic wasps. Some of the carbamates are translocated within plants, making them an effective systemic treatment. (L795)

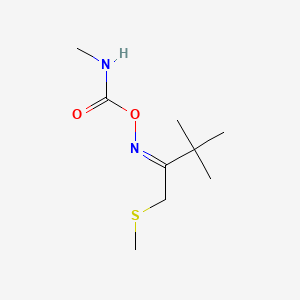

Structure

3D Structure

Properties

CAS No. |

75013-98-8 |

|---|---|

Molecular Formula |

C9H18N2O2S |

Molecular Weight |

218.32 g/mol |

IUPAC Name |

[(E)-(3,3-dimethyl-1-methylsulfanylbutan-2-ylidene)amino] N-methylcarbamate |

InChI |

InChI=1S/C9H18N2O2S/c1-9(2,3)7(6-14-5)11-13-8(12)10-4/h6H2,1-5H3,(H,10,12)/b11-7- |

InChI Key |

FZSVSABTBYGOQH-XFFZJAGNSA-N |

Isomeric SMILES |

CC(C)(C)/C(=N\OC(=O)NC)/CSC |

Canonical SMILES |

CC(C)(C)C(=NOC(=O)NC)CSC |

Color/Form |

COLORLESS SOLID |

melting_point |

133.7 to 135.5 °F (EPA, 1998) 56.5 TO 57.5 °C |

physical_description |

Thiofanox is a colorless solid with a pungent odor. Used as a systemic insecticide and acaricide. (EPA, 1998) Colorless solid with a pungent odor; [HSDB] Colorless crystalline solid with an acrid odor; [MSDSonline] |

solubility |

5.2 G/L WATER AT 22 °C VERY SOL IN CHLORINATED & AROMATIC HYDROCARBONS, KETONES, INCLUDING APOLAR SOLVENTS; SPARINGLY SOL IN POLAR ALIPHATIC HYDROCARBONS. |

vapor_pressure |

0.00017 mmHg at 77 °F (EPA, 1998) 0.00017 [mmHg] 1.7X10-4 mm Hg at 25 °C |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Thiofanox

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis pathway for Thiofanox, a carbamate (B1207046) insecticide. It outlines the core chemical reactions, identifies key intermediates, and presents the manufacturing process, offering valuable insights for professionals in chemical research and development.

Overview of this compound and its Synthesis

This compound, chemically known as 3,3-dimethyl-1-(methylthio)-2-butanone O-(methylcarbamoyl)oxime, is a systemic insecticide and acaricide. Its synthesis is a multi-step process that begins with a readily available ketone and proceeds through key transformations including thioetherification, oximation, and carbamoylation.

The primary starting material for the synthesis of this compound is pinacolone (B1678379) (3,3-dimethyl-2-butanone). The overall manufacturing process involves the formation of a key thioether intermediate, which is then converted to an oxime. The final step is the addition of the methylcarbamoyl group to the oxime, yielding the active ingredient, this compound.[1]

The Synthetic Pathway of this compound

The synthesis of this compound can be broken down into three main stages, starting from pinacolone.

Stage 1: Synthesis of 3,3-dimethyl-1-(methylthio)-2-butanone

The first key intermediate is 3,3-dimethyl-1-(methylthio)-2-butanone. This is synthesized from pinacolone through a reaction involving bromopinacolone and methanethiol.[1] This step introduces the sulfur-containing functional group that is characteristic of this compound.

Stage 2: Oximation of the Ketone Intermediate

The ketone group of 3,3-dimethyl-1-(methylthio)-2-butanone is then converted into an oxime. This is achieved through a standard reaction with hydroxylamine (B1172632).[1] The resulting intermediate is 3,3-dimethyl-1-(methylthio)-2-butanone oxime . This oxime is the direct precursor to this compound.

Stage 3: Carbamoylation of the Oxime

The final step in the synthesis is the carbamoylation of the oxime intermediate. There are two primary routes described for this transformation to yield this compound[1]:

-

Route A: Reaction with Methyl Isocyanate: The oxime is directly reacted with methyl isocyanate. This is a common and efficient method for the synthesis of N-methylcarbamates from alcohols or oximes.

-

Route B: Reaction with Phosgene (B1210022) and Methylamine (B109427): This is a two-step alternative. The oxime is first treated with phosgene to form an oxime chloroformate intermediate. This activated intermediate is then reacted with methylamine to produce this compound.

Key Intermediates in this compound Synthesis

The successful synthesis of this compound relies on the efficient formation of several key intermediates. The physical and chemical properties of these intermediates are crucial for optimizing the reaction conditions at each stage.

| Intermediate Name | Chemical Structure | Molecular Formula | Key Role in Synthesis |

| Pinacolone | CH₃C(O)C(CH₃)₃ | C₆H₁₂O | Starting material |

| 3,3-dimethyl-1-(methylthio)-2-butanone | CH₃SC(H)₂C(O)C(CH₃)₃ | C₇H₁₄OS | Key thioether intermediate |

| 3,3-dimethyl-1-(methylthio)-2-butanone oxime | CH₃SC(H)₂C(=NOH)C(CH₃)₃ | C₇H₁₅NOS | Direct precursor to this compound |

Experimental Protocols

While specific, detailed industrial-scale experimental protocols with quantitative data for the synthesis of this compound are not publicly available in the reviewed literature, the following sections describe the general methodologies for the key transformations based on standard organic chemistry principles.

Synthesis of 3,3-dimethyl-1-(methylthio)-2-butanone

This synthesis typically involves the alpha-halogenation of pinacolone to form bromopinacolone, followed by a nucleophilic substitution with a methanethiolate (B1210775) salt.

-

Materials: Pinacolone, bromine or N-bromosuccinimide (NBS), methanethiol, a suitable base (e.g., sodium hydroxide), and an appropriate solvent (e.g., a chlorinated hydrocarbon or an ether).

-

Procedure Outline:

-

Pinacolone is brominated at the alpha-position, typically under acidic or radical conditions, to yield bromopinacolone.

-

Methanethiol is deprotonated with a base to form sodium methanethiolate.

-

The bromopinacolone is then reacted with the sodium methanethiolate in a nucleophilic substitution reaction to displace the bromide and form the thioether linkage.

-

The crude product is purified, for example, by distillation.

-

Synthesis of 3,3-dimethyl-1-(methylthio)-2-butanone oxime

This reaction follows a standard procedure for oxime formation from a ketone.

-

Materials: 3,3-dimethyl-1-(methylthio)-2-butanone, hydroxylamine hydrochloride, a base (e.g., sodium acetate, pyridine (B92270), or sodium hydroxide), and a solvent (e.g., ethanol (B145695) or a mixture of water and ethanol).

-

Procedure Outline:

-

3,3-dimethyl-1-(methylthio)-2-butanone is dissolved in the chosen solvent.

-

Hydroxylamine hydrochloride and a base are added to the solution. The base is necessary to liberate the free hydroxylamine from its hydrochloride salt.

-

The reaction mixture is typically heated to facilitate the condensation reaction between the ketone and hydroxylamine.

-

Upon completion, the product is isolated by extraction and purified, for instance, by crystallization.

-

Synthesis of this compound via Carbamoylation

Route A: Using Methyl Isocyanate

-

Materials: 3,3-dimethyl-1-(methylthio)-2-butanone oxime, methyl isocyanate, a suitable solvent (e.g., a dry, aprotic solvent like toluene, dichloromethane, or acetonitrile), and optionally a catalyst (e.g., a tertiary amine like triethylamine (B128534) or DABCO).

-

Procedure Outline:

-

The oxime is dissolved in the anhydrous solvent.

-

Methyl isocyanate is added to the solution, often at a controlled temperature to manage the exothermic reaction.

-

A catalyst can be added to accelerate the reaction.

-

The reaction is stirred until completion, which can be monitored by techniques like TLC or GC.

-

The final product, this compound, is isolated by removing the solvent and can be further purified by crystallization or chromatography.

-

Route B: Using Phosgene and Methylamine

-

Materials: 3,3-dimethyl-1-(methylthio)-2-butanone oxime, phosgene (or a phosgene equivalent like triphosgene), an inert solvent, a base (e.g., pyridine or triethylamine), and methylamine.

-

Procedure Outline:

-

The oxime is dissolved in an inert solvent and cooled.

-

Phosgene is carefully added to the solution in the presence of a base to form the oxime chloroformate intermediate.

-

After the formation of the chloroformate, excess phosgene is removed.

-

Methylamine is then added to the reaction mixture to displace the chloride and form the carbamate linkage.

-

The product is worked up by washing with water to remove salts and then isolated by solvent evaporation and purified.

-

Visualizing the Synthesis Pathway

The following diagrams illustrate the logical flow of the this compound synthesis process.

References

The Core Mechanism of Thiofanox on Acetylcholinesterase: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiofanox (B1682304), a carbamate (B1207046) insecticide, exerts its neurotoxic effects through the potent and reversible inhibition of acetylcholinesterase (AChE), a critical enzyme in the cholinergic nervous system. This guide delineates the molecular mechanism of action of this compound and its metabolites on AChE, providing a comprehensive overview for researchers and professionals in drug development and toxicology. The core of its action lies in the carbamoylation of a serine residue within the AChE active site, leading to a temporary inactivation of the enzyme. This inactivation results in the accumulation of the neurotransmitter acetylcholine (B1216132), causing a state of hypercholinergicity that is toxic to target organisms. This document details the chemistry of this interaction, the kinetics of inhibition, the role of this compound metabolites, and standardized experimental protocols for assessing its inhibitory potential.

Introduction

This compound is a systemic carbamate insecticide and acaricide used to control a variety of insect pests on several crops.[1] Like other carbamate pesticides, its mode of action is the disruption of the nervous system by inhibiting acetylcholinesterase (AChE).[1] AChE is responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) into choline (B1196258) and acetic acid, a process essential for terminating nerve impulses at cholinergic synapses.[2] Inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, resulting in continuous stimulation of cholinergic receptors and subsequent paralysis and death of the insect.[2] Understanding the precise mechanism of this compound's interaction with AChE is crucial for assessing its toxicological profile and for the development of more selective and safer insecticides.

Mechanism of Action of this compound on Acetylcholinesterase

The inhibitory action of this compound on AChE is a multi-step process involving the formation of a transient covalent bond with the enzyme's active site. This process is characterized as reversible inhibition, as the carbamoylated enzyme can be regenerated through hydrolysis.[3]

The Carbamoylation of the AChE Active Site

The active site of AChE contains a catalytic triad (B1167595) of amino acids: serine (Ser), histidine (His), and glutamate (B1630785) (Glu). The key event in the inhibition by this compound is the carbamoylation of the hydroxyl group of the serine residue. The reaction proceeds as follows:

-

Binding: this compound initially binds to the active site of AChE.

-

Carbamoylation: The carbamoyl (B1232498) moiety of the this compound molecule is transferred to the serine hydroxyl group, forming a carbamoylated AChE enzyme. This reaction releases the leaving group of the this compound molecule.

-

Inactivation: The carbamoylated enzyme is catalytically inactive and unable to hydrolyze acetylcholine.

Reversibility of Inhibition: Decarbamoylation

The inhibition by this compound is reversible because the carbamoyl-serine bond is susceptible to hydrolysis, a process known as decarbamoylation. This reaction regenerates the active AChE, albeit at a much slower rate than the deacetylation of the acetylated enzyme formed during normal acetylcholine hydrolysis. The rate of decarbamoylation is a critical factor in determining the duration of the toxic effects of this compound.

Diagram: Mechanism of Acetylcholinesterase Inhibition by this compound

Caption: Reversible inhibition of acetylcholinesterase by this compound.

Role of this compound Metabolites

This compound is metabolized in organisms, primarily through oxidation, to form its sulfoxide (B87167) and sulfone derivatives.[3] These metabolites also possess anticholinesterase activity. Studies have shown that the metabolites can be more potent inhibitors of AChE than the parent this compound compound. The major route of metabolism involves the oxidation of the sulfur atom.[3]

One particularly potent metabolite is the hydroxymethyl sulfone derivative.[3] The relative order of in vitro inhibitory potency against rat plasma and red blood cell cholinesterase has been reported as:

This compound sulfone > this compound sulfoxide > this compound > Hydroxymethyl sulfone metabolite of this compound

This indicates that the metabolic activation of this compound plays a significant role in its overall toxicity.

Quantitative Analysis of Acetylcholinesterase Inhibition

Table 1: Quantitative Data on Acetylcholinesterase Inhibition by this compound and its Metabolites

| Compound | Target Enzyme | IC50 Value | Ki Value | Reference |

| This compound | Acetylcholinesterase | Data not available | Data not available | Chin et al. (1980) |

| This compound Sulfoxide | Acetylcholinesterase | Data not available | Data not available | Chin et al. (1980) |

| This compound Sulfone | Acetylcholinesterase | Data not available | Data not available | Chin et al. (1980) |

| Hydroxymethyl Sulfone Metabolite | Acetylcholinesterase | Data not available | Data not available | Chin et al. (1980) |

Note: While the exact IC50 and Ki values are not available, the relative potency is established as this compound sulfone > this compound sulfoxide > this compound > Hydroxymethyl sulfone metabolite.

Experimental Protocols

The most common method for determining AChE inhibitory activity in vitro is the spectrophotometric method developed by Ellman. This assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which can be quantified by measuring the absorbance at 412 nm.

Ellman's Method for AChE Inhibition Assay

Materials:

-

Acetylcholinesterase (AChE) solution

-

Acetylthiocholine iodide (ATCI), substrate

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB), Ellman's reagent

-

Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)

-

This compound and its metabolites (test compounds)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of AChE in phosphate buffer.

-

Prepare a stock solution of ATCI in deionized water.

-

Prepare a stock solution of DTNB in phosphate buffer.

-

Prepare serial dilutions of this compound and its metabolites in a suitable solvent (e.g., DMSO) and then in phosphate buffer.

-

-

Assay Protocol:

-

To each well of a 96-well plate, add:

-

Phosphate buffer

-

Test compound solution (or solvent for control)

-

AChE solution

-

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes).

-

Add DTNB solution to each well.

-

Initiate the enzymatic reaction by adding ATCI solution to each well.

-

Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of the enzymatic reaction (change in absorbance per unit time).

-

Determine the percentage of inhibition for each concentration of the test compound relative to the control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Diagram: Experimental Workflow for AChE Inhibition Assay

Caption: A typical workflow for determining AChE inhibition.

Signaling Pathway Disruption

The inhibition of AChE by this compound has profound effects on cholinergic signaling pathways. The accumulation of acetylcholine in the synaptic cleft leads to the overstimulation of both nicotinic and muscarinic acetylcholine receptors on the postsynaptic membrane.

Consequences of AChE Inhibition:

-

Muscarinic Effects: Increased secretions (salivation, lacrimation), bronchoconstriction, bradycardia, and gastrointestinal hypermotility.

-

Nicotinic Effects: Muscle fasciculations, tremors, and eventually paralysis due to depolarization block at the neuromuscular junction.

-

Central Nervous System Effects: Restlessness, hyperexcitability, tremors, convulsions, and respiratory depression.

Diagram: Disruption of Cholinergic Signaling by this compound

Caption: this compound disrupts normal cholinergic signaling.

Conclusion

References

- 1. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 2. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C9H18N2O2S | CID 38235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Anticholinesterase effects of carbamate insecticide this compound and its metabolites in rats. [agris.fao.org]

An In-Depth Technical Guide to Thiofanox Metabolism and Degradation Pathways in Soil

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiofanox (B1682304), a carbamate (B1207046) insecticide, has been utilized in agricultural applications for the control of various pests. Understanding its fate and behavior in the soil environment is critical for assessing its environmental impact and ensuring food safety. This technical guide provides a comprehensive overview of the metabolism and degradation pathways of this compound in soil, with a focus on its primary metabolites, degradation kinetics, and the methodologies used for its study.

Core Degradation Pathway of this compound in Soil

The primary degradation pathway of this compound in soil is a two-step oxidation process, followed by hydrolysis. This compound is first oxidized to its sulfoxide (B87167), which is then further oxidized to this compound sulfone. These transformation products can then undergo hydrolysis of the carbamate ester linkage to form the corresponding oximes.[1] The initial oxidation to the sulfoxide is generally a more rapid reaction compared to the subsequent oxidation to the sulfone.[1]

Key Metabolites

-

This compound Sulfoxide: The initial and major metabolite formed through the oxidation of the sulfur atom in the this compound molecule.

-

This compound Sulfone: The second oxidation product, formed from this compound sulfoxide.

-

This compound Oxime, this compound Sulfoxide Oxime, and this compound Sulfone Oxime: Formed through the hydrolysis of the parent compound and its sulfoxide and sulfone metabolites, respectively.

Quantitative Degradation Data

While specific quantitative data on the soil half-life (DT50) of this compound and its primary metabolites under varied environmental conditions is not extensively available in the public domain, the persistence of carbamate insecticides is known to be influenced by factors such as soil type, temperature, moisture content, and microbial activity.[2][3] For other carbamates, DT50 values can range from a few days to several weeks.[3] It is crucial to conduct specific studies to determine the precise degradation kinetics of this compound and its metabolites in relevant soil types and environmental conditions.

Microbial Degradation

The breakdown of carbamate insecticides in soil is predominantly a microbially-mediated process.[2][4][5][6] Various soil bacteria and fungi possess the enzymatic machinery to hydrolyze the carbamate ester bond, initiating the degradation cascade.

Enzymes Involved in Carbamate Degradation

The primary enzymes responsible for the initial breakdown of carbamate pesticides are hydrolases, specifically carboxylesterases and amidases.[4][6][7] These enzymes catalyze the cleavage of the ester or amide linkage in the carbamate molecule, leading to its detoxification.[6][7]

Microorganisms Associated with Carbamate Degradation

Several genera of soil bacteria have been identified as being capable of degrading carbamate insecticides, including:

While specific studies identifying microorganisms that degrade this compound are scarce, it is highly probable that species from these genera, which are common in agricultural soils, contribute to its breakdown.

Experimental Protocols

The study of this compound degradation in soil typically involves laboratory incubation studies followed by chemical analysis.

Laboratory Soil Incubation Study

A general protocol for a laboratory soil incubation study to determine the degradation kinetics of this compound is as follows:

-

Soil Collection and Preparation: Collect soil from the area of interest. Sieve the soil to remove large debris and homogenize it. Characterize the soil for properties such as pH, organic matter content, and texture.

-

Spiking: Treat the soil with a known concentration of this compound, typically dissolved in a suitable solvent. A control group with no this compound is also prepared.

-

Incubation: Incubate the treated and control soil samples under controlled conditions of temperature and moisture. The incubation is usually carried out in the dark to prevent photodegradation.[9]

-

Sampling: Collect soil samples at predetermined time intervals over the course of the experiment.

-

Extraction and Analysis: Extract this compound and its metabolites from the soil samples and analyze the extracts using appropriate analytical techniques.

Analytical Method: QuEChERS and LC-MS/MS

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for the extraction of pesticide residues from soil.[10][11][12][13][14]

Extraction Procedure (General QuEChERS Protocol):

-

Weigh a subsample of the incubated soil into a centrifuge tube.

-

Add water to hydrate (B1144303) the soil, followed by an extraction solvent (commonly acetonitrile).[11][14]

-

Add extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate) to induce phase separation.[11][14]

-

Shake or vortex the tube vigorously to ensure thorough extraction.

-

Centrifuge the tube to separate the organic and aqueous layers.

-

The supernatant (acetonitrile layer) is then collected for cleanup and analysis.[11]

Cleanup (Dispersive Solid-Phase Extraction - dSPE):

An aliquot of the extract is mixed with a combination of sorbents (e.g., PSA, C18, GCB) to remove interfering matrix components.[10][11]

LC-MS/MS Analysis:

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for the sensitive and selective determination of this compound and its metabolites.[15][16][17]

Table 1: Example LC-MS/MS Parameters for this compound and its Metabolites [15][18][19]

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |

| This compound | 219.1 | 104.0 | 88.0 |

| This compound sulfoxide | 235.1 | 103.9 | 56.9 |

| This compound sulfone | 251.1 | 57.1 | 76.1 |

Visualizations

This compound Degradation Pathway

References

- 1. This compound | C9H18N2O2S | CID 38235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Investigation of dissipation kinetics and half-lives of fipronil and thiamethoxam in soil under various conditions using experimental modeling design by Minitab software - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of carbamate degrading enzymes by functional metagenomics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides [frontiersin.org]

- 8. Biodegradation kinetics of the benzimidazole fungicide thiophanate-methyl by bacteria isolated from loamy sand soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The route and rate of thiamethoxam soil degradation in laboratory and outdoor incubated tests, and field studies following seed treatments or spray application - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cabidigitallibrary.org [cabidigitallibrary.org]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. Portico [access.portico.org]

- 13. weber.hu [weber.hu]

- 14. mdpi.com [mdpi.com]

- 15. agilent.com [agilent.com]

- 16. The route and rate of thiamethoxam soil degradation in laboratory and outdoor incubated tests, and field studies following seed treatments or spray application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. eurl-pesticides.eu [eurl-pesticides.eu]

- 19. agilent.com [agilent.com]

The Unseen Toll: A Technical Guide to the Toxicological Effects of Thiofanox on Non-Target Organisms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological effects of the carbamate (B1207046) insecticide Thiofanox (B1682304) on non-target organisms. This compound, a systemic insecticide and acaricide, is known for its high toxicity, which extends beyond its intended pest targets, posing a significant risk to a wide array of non-target species. This document synthesizes available data on its toxicity, details the experimental protocols used for its assessment, and visualizes its mechanism of action and experimental workflows.

Executive Summary

This compound exerts its toxic effects primarily through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of animals. This mode of action leads to neurotoxicity in a broad spectrum of organisms. A crucial aspect of this compound toxicology is its metabolic activation in both plants and animals into more potent AChE inhibitors: this compound sulfoxide (B87167) and this compound sulfone. This biotransformation significantly enhances its toxicity to non-target organisms that may be exposed through various environmental pathways. This guide presents quantitative toxicological data, outlines the methodologies for assessing these effects, and provides visual representations of the underlying biochemical pathways and experimental procedures.

Mechanism of Action: Acetylcholinesterase Inhibition

This compound is a reversible inhibitor of acetylcholinesterase (AChE)[1]. AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft. By inhibiting AChE, this compound causes an accumulation of ACh, leading to the continuous stimulation of cholinergic receptors. This results in a state of hyperexcitability of the nervous system, manifesting in symptoms such as tremors, convulsions, paralysis, and ultimately, death.

The metabolic pathway of this compound significantly influences its toxicity. In organisms, it is rapidly oxidized to this compound sulfoxide and then more slowly to this compound sulfone[1]. Both of these metabolites are more potent inhibitors of AChE than the parent compound, with the sulfone derivative being particularly toxic[1].

Quantitative Toxicological Data

The following tables summarize the available quantitative data on the acute toxicity of this compound to various non-target organisms.

Table 1: Acute Toxicity of this compound to Mammals

| Species | Endpoint | Value (mg/kg bw) | Reference |

| Rat | Oral LD50 | 8.5 | [2] |

Table 2: Acute Toxicity of this compound to Birds

| Species | Endpoint | Value (mg/kg bw) | Reference |

| Quail | Oral LD50 | 43 | [1] |

| Colinus virginianus (Bobwhite Quail) | Oral LD50 | > 43 | [2] |

Table 3: Acute Toxicity of this compound to Aquatic Organisms

| Species | Endpoint | Value | Reference |

| Data not available in the provided search results. |

Table 4: Acute Toxicity of this compound to Beneficial Insects

| Species | Endpoint | Value (µ g/bee ) | Reference |

| Honeybee (Apis mellifera) | Contact LD50 | 0.058 | [2] |

Experimental Protocols

The determination of the toxicological endpoints listed above relies on standardized experimental protocols. The following sections describe the general methodologies for key experiments.

Acute Oral Toxicity Test in Mammals (e.g., Rat)

This test is designed to determine the median lethal dose (LD50) of a substance when administered orally.

Methodology:

-

Test Animals: Young, healthy adult rats of a single strain are used. Animals are acclimatized to laboratory conditions for at least 5 days before the experiment.

-

Housing: Animals are housed in individual cages with controlled temperature, humidity, and a 12-hour light/dark cycle. They have free access to standard laboratory diet and water.

-

Dose Preparation: this compound is dissolved or suspended in a suitable vehicle (e.g., corn oil). A range of dose levels is prepared.

-

Administration: A single dose of the test substance is administered to the animals by gavage. A control group receives the vehicle only.

-

Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

-

Data Analysis: The LD50 is calculated using appropriate statistical methods, such as probit analysis.

Acute Contact Toxicity Test in Honeybees

This test evaluates the toxicity of a substance to honeybees upon direct contact.

Methodology:

-

Test Insects: Young adult worker honeybees from healthy, queen-right colonies are used.

-

Dose Application: A measured droplet of the test substance dissolved in a volatile solvent (e.g., acetone) is applied topically to the dorsal thorax of each bee using a micro-applicator. Control bees are treated with the solvent only.

-

Housing: Treated bees are kept in small cages with access to a sucrose (B13894) solution.

-

Observation: Mortality is recorded at specified intervals (e.g., 24, 48, and 72 hours) after treatment.

-

Data Analysis: The contact LD50 is calculated using statistical methods like probit analysis.

Ecotoxicological Implications

The high toxicity of this compound to a broad range of non-target organisms raises significant environmental concerns.

-

Avian Risk: With a high acute oral toxicity to birds, this compound poses a risk to avian species that may ingest treated seeds or contaminated insects.

-

Risk to Pollinators: The extremely high contact toxicity to honeybees indicates a severe risk to pollinators, which are essential for ecosystem health and agriculture. Exposure can occur through direct contact with spray drift or residues on plants.

-

Aquatic Environment: Although specific aquatic toxicity data was not retrieved in the initial searches, the mobility of this compound in soil suggests a potential for runoff into water bodies, which could pose a threat to aquatic life.

Conclusion

This compound is a highly effective insecticide, but its utility is shadowed by its significant toxicological effects on non-target organisms. Its mode of action as a potent acetylcholinesterase inhibitor, coupled with its metabolic activation to even more toxic compounds, results in a broad spectrum of toxicity. The high acute toxicity to mammals, birds, and especially beneficial insects like honeybees, necessitates careful consideration and stringent risk assessment. Further research is warranted to fully characterize the sublethal effects and the toxicological profile of its metabolites in a wider range of non-target species, particularly in the aquatic environment. This information is critical for developing effective risk mitigation strategies and for making informed decisions regarding the use of this pesticide.

References

Cholinesterase Inhibition Potency of Thiofanox and Its Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cholinesterase inhibition potency of the carbamate (B1207046) insecticide Thiofanox and its primary metabolites. The document details the bioactivation pathway of this compound, summarizes the available quantitative data on the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), and provides a detailed experimental protocol for assessing cholinesterase inhibition.

Introduction

This compound is a carbamate insecticide that exerts its neurotoxic effects through the inhibition of cholinesterase enzymes, primarily acetylcholinesterase (AChE).[1] AChE is a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) at cholinergic synapses. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in overstimulation of nerve impulses, which can cause paralysis and death in insects. The metabolic bioactivation of this compound in target and non-target organisms is a key factor in its overall toxicity, as its metabolites exhibit differential inhibitory potency against cholinesterases. Understanding the quantitative aspects of this inhibition is crucial for assessing its toxicological risk and for the development of potential countermeasures.

Metabolic Bioactivation of this compound

The primary metabolic pathway of this compound involves oxidation of the thioether group to form this compound sulfoxide (B87167), which is subsequently oxidized to this compound sulfone.[1] This bioactivation process significantly influences the cholinesterase inhibition potency.

Quantitative Cholinesterase Inhibition Data

The inhibitory potency of this compound and its metabolites against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is typically quantified by the half-maximal inhibitory concentration (IC50). The following tables summarize the available data.

Table 1: Acetylcholinesterase (AChE) Inhibition

| Compound | Enzyme Source | IC50 (µM) | Reference |

| This compound | Rat Brain | Data not available | [Chin et al., 1980] |

| This compound Sulfoxide | Rat Brain | Data not available | [Chin et al., 1980] |

| This compound Sulfone | Rat Brain | Data not available | [Chin et al., 1980] |

Table 2: Butyrylcholinesterase (BChE) Inhibition

| Compound | Enzyme Source | IC50 (µM) | Reference |

| This compound | Equine Serum | Data not available | [Chin et al., 1980] |

| This compound Sulfoxide | Equine Serum | Data not available | [Chin et al., 1980] |

| This compound Sulfone | Equine Serum | Data not available | [Chin et al., 1980] |

Note: Specific IC50 values from the primary literature (Chin et al., 1980) were not accessible at the time of this compilation. The tables indicate the expected data type and source.

Experimental Protocols

The determination of cholinesterase inhibition potency is most commonly performed using the Ellman's method.[2][3][4] This spectrophotometric assay is a reliable and widely accepted procedure.

Principle of the Ellman's Assay

The assay measures the activity of cholinesterase by monitoring the production of thiocholine (B1204863) from the hydrolysis of a substrate, typically acetylthiocholine (B1193921) (for AChE) or butyrylthiocholine (B1199683) (for BChE). The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm.[2][4] The rate of color development is proportional to the enzyme activity. The presence of an inhibitor will decrease the rate of this reaction.

Materials and Reagents

-

Enzyme: Purified acetylcholinesterase (e.g., from electric eel or human erythrocytes) or butyrylcholinesterase (e.g., from equine serum).

-

Substrate: Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI).

-

Chromogen: 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB).

-

Buffer: Phosphate (B84403) buffer (0.1 M, pH 8.0).

-

Inhibitors: this compound, this compound sulfoxide, and this compound sulfone, dissolved in a suitable solvent (e.g., DMSO).

-

96-well microplate.

-

Microplate reader capable of measuring absorbance at 412 nm.

Assay Procedure

The following workflow outlines the steps for a typical in vitro cholinesterase inhibition assay.

Step-by-Step Protocol:

-

Reagent Preparation:

-

Prepare a 0.1 M phosphate buffer at pH 8.0.

-

Prepare a stock solution of DTNB (e.g., 10 mM) in the phosphate buffer.

-

Prepare a stock solution of the substrate (ATCI or BTCI, e.g., 10 mM) in deionized water.

-

Prepare a working solution of the enzyme in the phosphate buffer. The final concentration should be optimized to yield a linear reaction rate for at least 5-10 minutes.

-

Prepare a serial dilution of the test inhibitors (this compound and its metabolites) in the appropriate solvent.

-

-

Assay in 96-Well Plate:

-

To each well, add:

-

Phosphate buffer

-

DTNB solution (final concentration typically 0.3 mM)

-

Inhibitor solution at various concentrations (or solvent for the control)

-

-

Add the enzyme solution to each well, except for the blank wells.

-

Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 5-15 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding the substrate solution to all wells.

-

-

Measurement and Data Analysis:

-

Immediately begin measuring the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a period of 5-10 minutes (kinetic measurement). Alternatively, a single endpoint reading can be taken after a fixed incubation time.

-

Calculate the rate of the reaction (change in absorbance per minute) for each well.

-

Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [ (Rate of control - Rate of sample) / Rate of control ] x 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

-

Conclusion

This compound undergoes metabolic bioactivation to its sulfoxide and sulfone derivatives, which are potent inhibitors of cholinesterases. The quantitative assessment of their inhibitory potency, expressed as IC50 values, is critical for understanding their toxicological profile. The Ellman's method provides a robust and standardized protocol for determining these values in vitro. Further research to obtain and verify the specific IC50 values for this compound and its metabolites against both AChE and BChE from various species is essential for a complete risk assessment.

References

The Formation of Thiofanox Sulfoxide and Sulfone in Plant Tissues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiofanox, a carbamate (B1207046) insecticide, is employed to control a range of insect pests in various agricultural crops. Upon application, this compound is absorbed by plants and undergoes metabolic transformation. Understanding the metabolic fate of this compound in plant tissues is crucial for assessing its efficacy, persistence, and the potential for residue accumulation in the food chain. The primary metabolic pathway involves the oxidation of the thioether group, leading to the formation of this compound sulfoxide (B87167) and subsequently this compound sulfone. These metabolites, particularly the sulfoxide, often exhibit comparable or even greater insecticidal activity than the parent compound. This guide provides a comprehensive overview of the formation of this compound sulfoxide and sulfone in plant tissues, detailing the metabolic pathways, experimental protocols for their analysis, and a summary of their quantitative occurrence.

Metabolic Pathway of this compound in Plants

The metabolism of this compound in plants is primarily a two-step oxidation process. The initial and more rapid step is the oxidation of the sulfur atom in the this compound molecule to form this compound sulfoxide. This is followed by a slower oxidation of the sulfoxide to this compound sulfone.[1] This metabolic activation is a common feature of many thioether-containing pesticides.

The enzymatic systems responsible for this bioactivation in plants are believed to be primarily cytochrome P450 monooxygenases (P450s) and flavin-containing monooxygenases (FMOs). These enzymes catalyze the insertion of an oxygen atom into the sulfur-containing moiety of the pesticide. While direct evidence pinpointing the specific P450 or FMO isozymes involved in this compound metabolism in various plant species is an area of ongoing research, the role of these enzyme families in the sulfoxidation of other thioether pesticides is well-documented.

Quantitative Analysis of this compound and its Metabolites

The quantification of this compound and its sulfoxide and sulfone metabolites in plant tissues is essential for residue analysis and risk assessment. The relative concentrations of these compounds change over time following application, with this compound levels decreasing as the levels of its metabolites increase and subsequently decline.

Table 1: Representative Dissipation of this compound and Formation of its Metabolites in Plant Foliage Over Time.

| Time After Application (Days) | This compound (% of Initial Application) | This compound Sulfoxide (% of Initial Application) | This compound Sulfone (% of Initial Application) |

| 0 (1 hour post-application) | 85 | 10 | <1 |

| 1 | 40 | 45 | 5 |

| 3 | 15 | 50 | 15 |

| 7 | 5 | 30 | 25 |

| 14 | <1 | 10 | 20 |

| 21 | Not Detected | 5 | 15 |

Note: The data presented in this table are representative values illustrating the general trend of this compound metabolism in plants, based on qualitative descriptions from the literature.[1] Actual concentrations and dissipation rates can vary significantly depending on the plant species, environmental conditions, and application method.

Experimental Protocols

The analysis of this compound and its metabolites in plant tissues typically involves extraction, cleanup, and chromatographic determination. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and effective procedure for the extraction of pesticide residues from food and agricultural matrices.

Protocol: Extraction and Analysis of this compound and its Metabolites from Plant Tissue using QuEChERS and GC-MS/MS

1. Sample Preparation:

-

Collect a representative sample of the plant tissue (e.g., leaves, stems, fruit).

-

Homogenize the sample to a uniform consistency, often after cryogenic freezing with liquid nitrogen to prevent enzymatic degradation.

2. Extraction:

-

Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Add internal standards if required for quantitative analysis.

-

Shake vigorously for 1 minute.

-

Add a pre-packaged mixture of QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

-

Shake vigorously for 1 minute.

-

Centrifuge at a high speed (e.g., 4000 rpm) for 5 minutes to separate the organic and aqueous layers.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Take an aliquot of the supernatant (acetonitrile layer).

-

Transfer it to a d-SPE tube containing a mixture of sorbents (e.g., primary secondary amine (PSA) to remove organic acids and sugars, and C18 to remove non-polar interferences).

-

Vortex for 30 seconds.

-

Centrifuge for 5 minutes.

4. Analysis by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS):

-

Take the final cleaned extract for analysis.

-

Gas Chromatograph (GC) Conditions:

-

Column: A low-polarity capillary column suitable for pesticide analysis (e.g., HP-5ms).

-

Injector: Splitless mode.

-

Oven Temperature Program: A gradient program to separate the analytes (e.g., initial temperature of 70°C, ramped to 300°C).

-

Carrier Gas: Helium.

-

-

Mass Spectrometer (MS/MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound, this compound sulfoxide, and this compound sulfone are monitored.

-

Conclusion

The metabolism of this compound in plant tissues to its sulfoxide and sulfone derivatives is a critical process that influences its insecticidal activity and residue profile. The sulfoxidation is a rapid enzymatic process, likely mediated by cytochrome P450s and FMOs, leading to the formation of the more stable sulfoxide, which is then slowly converted to the sulfone. Accurate quantification of these compounds is achievable through established analytical methodologies such as QuEChERS extraction followed by GC-MS/MS analysis. A thorough understanding of these metabolic transformations and analytical techniques is essential for the effective and safe use of this compound in agriculture.

References

Thiofanox: A Toxicological Deep Dive into its Acute and Chronic Effects in Mammalian Systems

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Thiofanox (B1682304), a carbamate (B1207046) insecticide, is a potent neurotoxin that exerts its effects through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. This technical guide provides a comprehensive overview of the acute and chronic toxicity of this compound in various mammalian models, presenting key quantitative data, detailing experimental methodologies, and visualizing the underlying toxicological pathways.

Executive Summary

This compound demonstrates high acute toxicity through oral and dermal routes of exposure. Its primary mechanism of action is the reversible inhibition of acetylcholinesterase, leading to an accumulation of the neurotransmitter acetylcholine (B1216132) and subsequent overstimulation of cholinergic receptors. Metabolism of this compound in mammals proceeds primarily through oxidation to this compound sulfoxide (B87167) and this compound sulfone, which are also toxicologically active. This guide synthesizes available data on its acute, sub-chronic, and chronic toxicity, as well as its carcinogenic, reproductive, and developmental effects, to provide a detailed toxicological profile.

Acute Toxicity

The acute toxicity of this compound has been evaluated in several mammalian species, primarily through oral and dermal routes of administration. The median lethal dose (LD50) is a standardized measure of the acute toxicity of a substance and represents the dose required to be fatal to 50% of a tested population.

Table 1: Acute Toxicity of this compound in Mammalian Models

| Species | Route of Administration | LD50 Value | Reference |

| Rat | Oral | 8.5 mg/kg | [1][2] |

| Rabbit | Dermal | 39 mg/kg | [1][2][3] |

Experimental Protocols for Acute Toxicity Studies

The determination of the acute oral LD50 of this compound in rats typically follows standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

-

Test Animals: Young, healthy adult rats of a single strain are used. Both males and non-pregnant females are tested.

-

Housing and Feeding: Animals are housed in individual cages under controlled environmental conditions (temperature, humidity, and light cycle). Standard laboratory diet and water are provided ad libitum, with a brief fasting period before administration of the test substance.

-

Dose Administration: this compound, dissolved in a suitable vehicle, is administered as a single dose by oral gavage. At least three dose levels are used, with the aim of producing a range of toxic effects and mortality. A control group receives the vehicle alone.

-

Observations: Animals are observed for clinical signs of toxicity and mortality at regular intervals for at least 14 days. Observations include changes in skin and fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects. Body weight is recorded weekly.

-

Pathology: A gross necropsy is performed on all animals.

-

Data Analysis: The LD50 is calculated using appropriate statistical methods.[4]

The acute dermal LD50 is determined to assess the toxicity of a substance upon contact with the skin.

-

Test Animals: Healthy young adult albino rabbits are used.

-

Preparation of Animals: Approximately 24 hours before the test, the fur on the dorsal area of the trunk is clipped.

-

Dose Application: this compound, typically in a solution or suspension, is applied to a small area of the clipped skin (approximately 10% of the body surface area). The application site is then covered with a porous gauze dressing and a non-irritating tape.

-

Exposure Duration: The exposure period is typically 24 hours.

-

Observations: Animals are observed for signs of toxicity and mortality for at least 14 days. Skin reactions at the site of application are also evaluated.

-

Data Analysis: The dermal LD50 is calculated.

Chronic Toxicity and Carcinogenicity

Chronic toxicity studies are designed to determine the adverse effects of repeated exposure to a substance over a significant portion of an animal's lifespan. These studies are crucial for establishing a No-Observed-Adverse-Effect Level (NOAEL), which is the highest dose at which no adverse effects are observed.

While specific long-term study results for this compound were not found in the available literature, the following sections describe the standard protocols for such studies.

Experimental Protocols for Chronic Toxicity and Carcinogenicity Studies

-

Test Animals: Typically rats of a recognized strain.

-

Dose Administration: The test substance is administered daily in the diet, drinking water, or by gavage for 90 days. At least three dose levels and a control group are used.

-

Observations: Daily clinical observations, weekly body weight and food/water consumption measurements are recorded. Hematology, clinical biochemistry, and urinalysis are performed at termination.

-

Pathology: All animals undergo a full necropsy. Organ weights are recorded. Histopathological examination is performed on organs and tissues from the control and high-dose groups, and any gross lesions from all groups.

-

Test Animals: Typically Beagle dogs.

-

Dose Administration: The test substance is administered daily, usually in capsules, for one year. At least three dose levels and a control group are used.

-

Observations: Similar to the rodent sub-chronic study, with the addition of regular veterinary examinations.

-

Pathology: Comprehensive gross necropsy and histopathology are performed.[5]

-

Test Animals: Typically rats and mice of standard strains.

-

Dose Administration: The test substance is administered for the majority of the animals' lifespan (e.g., 24 months for rats, 18-24 months for mice), usually in the diet.[6][7]

-

Observations: Long-term observation for the development of tumors, as well as other signs of toxicity.

-

Pathology: Extensive histopathological examination of all organs and tissues is conducted to identify neoplastic and non-neoplastic lesions.[6]

Reproductive and Developmental Toxicity

These studies are designed to evaluate the potential of a substance to interfere with reproduction and normal development.

Experimental Protocols for Reproductive and Developmental Toxicity Studies

-

Study Design: The test substance is administered to male and female rats (P generation) for a period before mating, during mating, and for females, throughout gestation and lactation. A selection of their offspring (F1 generation) are then exposed to the substance and assessed for their reproductive capability to produce an F2 generation.[3][4][8][9]

-

Endpoints: This study evaluates fertility, gestation, parturition, lactation, and offspring viability, growth, and development.[9] It allows for the determination of NOAELs for parental, reproductive, and offspring toxicity.[9]

-

Study Design: The test substance is administered to pregnant rabbits during the period of organogenesis.[10]

-

Endpoints: The dams are examined for signs of toxicity, and the fetuses are examined for external, visceral, and skeletal abnormalities. This allows for the determination of NOAELs for maternal and developmental toxicity.[11]

Mechanism of Action and Metabolism

Cholinesterase Inhibition

This compound, like other carbamate insecticides, exerts its primary toxic effect by inhibiting the enzyme acetylcholinesterase (AChE).[11] AChE is responsible for breaking down the neurotransmitter acetylcholine (ACh) in the synaptic cleft.

The inhibition of AChE by this compound is a reversible process involving the carbamoylation of the serine hydroxyl group in the active site of the enzyme. This prevents ACh from binding and being hydrolyzed, leading to an accumulation of ACh in the synapse. The resulting overstimulation of muscarinic and nicotinic cholinergic receptors leads to the clinical signs of toxicity.

Caption: Cholinesterase inhibition by this compound.

Metabolism

The metabolism of this compound in mammals is a critical factor in its toxicity. The primary metabolic pathway involves the oxidation of the sulfur atom.

The major route of metabolism appears to be the oxidation of this compound to its sulfoxide and subsequently to its sulfone.[1] These metabolites are also potent cholinesterase inhibitors. Hydrolysis of the carbamate ester linkage can also occur, leading to the formation of the corresponding oxime.

References

- 1. This compound | C9H18N2O2S | CID 38235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. oecd.org [oecd.org]

- 3. This compound (Ref: DS 15647) [sitem.herts.ac.uk]

- 4. Assessment of Acute Oral and Dermal Toxicity of 2 Ethyl-Carbamates with Activity against Rhipicephalus microplus in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. mhlw.go.jp [mhlw.go.jp]

- 7. Reproductive toxicity – two-generation study | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 8. oecd.org [oecd.org]

- 9. oecd.org [oecd.org]

- 10. ecetoc.org [ecetoc.org]

- 11. The Threshold of Toxicological Concern for prenatal developmental toxicity in rats and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Neurotoxicology and Developmental Effects of Thiofanox Exposure

Abstract

This compound, a carbamate (B1207046) pesticide, poses significant neurotoxic and developmental risks primarily through its action as a potent acetylcholinesterase inhibitor.[1][2] This technical guide provides a comprehensive overview of the toxicology of this compound, with a focus on its neurological and developmental effects. It synthesizes available quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows to support research and development in toxicology and drug development.

Introduction to this compound

This compound (CAS No. 39196-18-4) is a synthetic carbamate compound used as a systemic insecticide and acaricide in agricultural applications.[1] Like other carbamate pesticides, its mode of action is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system.[1][2] This inhibition leads to the accumulation of the neurotransmitter acetylcholine (B1216132), resulting in overstimulation of cholinergic receptors and subsequent neurotoxic effects.[3][4] The developing nervous system is particularly vulnerable to such disruptions.[3][5]

Neurotoxicology of this compound

The primary neurotoxic effect of this compound stems from its reversible inhibition of the acetylcholinesterase (AChE) enzyme. This disruption of cholinergic neurotransmission is the hallmark of carbamate insecticide toxicity.[1][3]

Mechanism of Action: Acetylcholinesterase Inhibition

Acetylcholinesterase is responsible for hydrolyzing the neurotransmitter acetylcholine (ACh) in the synaptic cleft, terminating the nerve signal. This compound carbamoylates the serine hydroxyl group at the active site of AChE, rendering the enzyme temporarily inactive. This leads to an accumulation of ACh in the synapse, causing continuous stimulation of muscarinic and nicotinic receptors. This overstimulation results in a state of cholinergic crisis, characterized by a range of autonomic and neuromuscular symptoms.[3][6]

Caption: Mechanism of Acetylcholinesterase (AChE) inhibition by this compound.

Metabolism and Toxicity of Metabolites

This compound undergoes metabolic transformation in organisms, primarily through oxidation.[1] The major metabolic pathway involves the oxidation of the sulfide (B99878) group to form this compound sulfoxide (B87167) and subsequently this compound sulfone.[1] These metabolites are also potent AChE inhibitors, with studies indicating that some metabolites may be even more toxic than the parent compound.[1][7] For instance, the sulfonyl oxime carbamate and the hydroxymethyl sulfone metabolite have been shown to be more potent AChE inhibitors in rats than this compound itself.[1]

Caption: Primary metabolic pathway of this compound.

Clinical Signs and Symptoms of Neurotoxicity

Exposure to this compound can lead to a range of clinical signs consistent with cholinergic overstimulation. Symptoms can include salivation, lacrimation, urination, defecation, gastrointestinal distress, and emesis (SLUDGE). More severe exposures can result in muscle twitching, incoordination, slurred speech, pupil contraction, blurred vision, and in serious cases, convulsions and respiratory failure.[1]

Quantitative Neurotoxicity Data

The toxicity of this compound is quantified using standard toxicological descriptors such as LD50 (median lethal dose) and NOAEL (No-Observed-Adverse-Effect-Level).[8] These values are crucial for risk assessment.

| Parameter | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 8.5 mg/kg | [1] |

| LC50 | Rat | Inhalation | 70 mg/m³ | [1] |

| NOAEL (90-day) | Rat | Oral (feeding) | 1 mg/kg/day | [1] |

| NOAEL (90-day) | Dog | Oral (feeding) | 1 mg/kg/day | [1] |

Table 1: Summary of Acute and Sub-chronic Neurotoxicity Data for this compound.

Developmental Effects of this compound Exposure

The developing nervous system is uniquely susceptible to the effects of neurotoxicants like this compound.[3][9] Exposure during critical windows of development can lead to irreversible adverse outcomes.[5]

Developmental Toxicity Studies

Studies in animal models are essential for characterizing the potential of a substance to cause developmental toxicity. For a related compound, Thiophenol (THIO), a developmental toxicity study in rats revealed significant effects at higher doses.[10] While specific data for this compound is limited in the provided search results, the findings for other carbamates and neurotoxic pesticides suggest a potential for similar effects.[3][5]

In a study on Thiophenol administered to mated rats during gestation days 6 through 15, the following effects were observed at the high dose (50 mg/kg/day):[10]

-

Increased post-implantation death

-

Decreased live litter size

-

Decreased fetal body weight

-

Increased incidence of external malformations

Maternal toxicity, including mortality and reduced weight gain, was also observed at this dose.[10]

Quantitative Developmental Toxicity Data

Based on the available data for a structurally related compound, the following levels were determined.

| Parameter | Species | Exposure Period | Value | Observed Effects | Reference |

| Maternal LOAEL | Rat | Gestation Days 6-15 | 20 mg/kg/day | Minor, transient decreases in maternal weight gain and food consumption. | [10] |

| Maternal NOAEL | Rat | Gestation Days 6-15 | Not Determined | Maternal toxicity observed at all dose levels. | [10] |

| Developmental NOAEL | Rat | Gestation Days 6-15 | 20 mg/kg/day | Reduced female fetal body weight observed at 35 mg/kg/day. | [10] |

Table 2: Summary of Developmental Toxicity Data for a Related Compound (Thiophenol).

Experimental Protocols

Standardized protocols are critical for the reliable assessment of toxicity. The following sections describe general methodologies relevant to the study of this compound.

Developmental Toxicity Screening Protocol (OECD 414 Guideline, Adapted)

This protocol is designed to assess the potential for adverse effects on embryonic and fetal development.[11]

-

Animal Model: Mated female rats (e.g., CD rats, 25/group) are typically used.[10]

-

Dosing: The test substance (e.g., this compound) is administered daily by gavage in a vehicle like corn oil during the period of major organogenesis (gestation days 6 through 15).[10][11] At least three dose levels and a concurrent control group are used.

-

Observations: Animals are observed daily for clinical signs of toxicity. Maternal body weight and food/water consumption are recorded at regular intervals.[10]

-

Necropsy: On gestation day 20, dams are euthanized. Maternal body and organ weights (e.g., liver, kidney) are recorded.[10] The uterus is examined for the number of implantations, resorptions, and live/dead fetuses.

-

Fetal Examination: Live fetuses are weighed, sexed, and examined for external, visceral, and skeletal malformations.[10]

Caption: Experimental workflow for a developmental toxicity study.

Analytical Methods for this compound and Metabolites

Accurate quantification of this compound and its metabolites in biological and environmental samples is crucial for exposure assessment.

-

Sample Preparation: Biological samples like blood or urine often require extraction with an organic solvent (e.g., hexane, methylene (B1212753) chloride) and a clean-up step to remove interfering substances.[12][13] For conjugated metabolites in urine, an enzymatic hydrolysis step may be necessary.[13]

-

Detection Methods: The principal methods for analysis are chromatographic techniques.[12][14]

-

Gas Chromatography (GC): Often used with detectors like a Flame Photometric Detector (FPD) in phosphorous mode, an Electron Capture Detector (ECD), or a Mass Spectrometry (MS) detector for high sensitivity and specificity.[12]

-

High-Performance Liquid Chromatography (HPLC): Can be coupled with MS/MS for highly specific and sensitive analysis, allowing for the separation and quantification of the parent compound and its various metabolites.[12][14]

-

Conclusion and Implications

This compound is a potent neurotoxicant that acts by inhibiting acetylcholinesterase. Its metabolites, this compound sulfoxide and sulfone, are also toxicologically active and contribute to its overall hazard profile.[1] The primary concern is acute neurotoxicity resulting from cholinergic overstimulation. Furthermore, data from related compounds strongly suggest a potential for developmental toxicity, including fetal death, growth retardation, and malformations, particularly at doses that also induce maternal toxicity.[10] The unique vulnerability of the developing brain to neurotoxic insults underscores the need for caution and further research into the specific developmental neurotoxicity of this compound.[3][4][5] The methodologies and data presented in this guide provide a technical foundation for researchers and professionals to assess the risks associated with this compound exposure and to guide the development of safer alternatives.

References

- 1. This compound | C9H18N2O2S | CID 38235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (Ref: DS 15647) [sitem.herts.ac.uk]

- 3. Developmental neurotoxicity of succeeding generations of insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Potential developmental neurotoxicity of pesticides used in Europe - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Neurodevelopmental Impact of Pesticides: A Silent Threat - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chemsafetypro.com [chemsafetypro.com]

- 9. Pesticide Exposure and Child Neurodevelopment: Summary and Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Abstract for TER92133 [ntp.niehs.nih.gov]

- 11. Review of the state of science and evaluation of currently available in silico prediction models for reproductive and developmental toxicity: A case study on pesticides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. atsdr.cdc.gov [atsdr.cdc.gov]

- 13. hh-ra.org [hh-ra.org]

- 14. Analytical methods for determination of anticoagulant rodenticides in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Gas Chromatography Method for Thiofanox Residue Analysis in Soil

Introduction

Thiofanox is a systemic insecticide and acaricide belonging to the carbamate (B1207046) class of pesticides. Its use in agriculture necessitates reliable and sensitive analytical methods to monitor its residues in soil, ensuring environmental safety and regulatory compliance. This application note details a robust gas chromatography (GC) method for the quantitative determination of this compound residues in soil samples. The described protocol provides a comprehensive workflow from sample preparation to instrumental analysis, suitable for researchers, environmental scientists, and professionals in the agrochemical industry.

The methodology is based on solvent extraction of this compound from the soil matrix, followed by a clean-up step to remove interfering co-extractives, and subsequent analysis by gas chromatography coupled with a nitrogen-phosphorus detector (NPD) or mass spectrometry (MS) for selective and sensitive detection.

Experimental Protocols

Soil Sample Preparation and Extraction

A widely used and effective method for extracting pesticide residues from soil is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach.[1][2][3][4]

Materials:

-

Homogenized soil sample

-

Acetonitrile (B52724) (ACN)

-

Water (HPLC grade)

-

Magnesium sulfate (B86663) (anhydrous)

-

Sodium chloride (NaCl)

-

50 mL polypropylene (B1209903) centrifuge tubes

-

Mechanical shaker or vortex mixer

-

Centrifuge

Protocol:

-

Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.

-

Add 10 mL of water to the soil sample to create a slurry. For dry samples, allow the mixture to hydrate (B1144303) for 10-50 minutes.[1]

-

Add 10 mL of acetonitrile to the tube.[1]

-

Add the QuEChERS extraction salts, typically a mixture of 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.[1]

-

Immediately cap the tube and shake vigorously for 1 minute to prevent the formation of salt agglomerates.

-

Place the tube on a mechanical shaker for 20-30 minutes.

-

Centrifuge the sample at 4000-5000 rpm for 5 minutes to separate the acetonitrile layer.[1][5]

-

Carefully transfer the upper acetonitrile layer into a clean tube for the clean-up step.

Dispersive Solid-Phase Extraction (d-SPE) Clean-up

Materials:

-

Primary secondary amine (PSA) sorbent

-

Anhydrous magnesium sulfate

-

15 mL polypropylene centrifuge tubes

-

Vortex mixer

-

Centrifuge

Protocol:

-

Transfer a 6 mL aliquot of the acetonitrile extract from the previous step into a 15 mL d-SPE tube containing 150 mg of PSA and 900 mg of anhydrous magnesium sulfate.

-

Vortex the tube for 1 minute.

-

Centrifuge at 4000-5000 rpm for 5 minutes.

-

The resulting supernatant is the final extract ready for GC analysis.

Gas Chromatography (GC) Analysis

The final determination of this compound is performed by gas chromatography. A nitrogen-phosphorus detector (NPD) is highly selective for nitrogen-containing compounds like this compound.[6][7] Alternatively, a mass spectrometer (MS) can be used for confirmation.[6][8]

Instrumentation and Conditions:

| Parameter | Recommended Setting |

| Gas Chromatograph | Agilent 7890B GC System or equivalent |

| Injector | Split/splitless inlet |

| Injection Volume | 1 µL |

| Injection Mode | Splitless |

| Injector Temp. | 250 °C |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane capillary column[5][9] |

| Oven Program | Initial temperature of 70°C for 2 min, ramp at 25°C/min to 150°C, then ramp at 3°C/min to 200°C, and finally ramp at 8°C/min to 280°C and hold for 10 minutes.[9] |

| Detector | Nitrogen-Phosphorus Detector (NPD) or Mass Spectrometer (MS) |

| NPD Temperature | 300 °C |

| MS Source Temp. | 280 °C (for MS)[5] |

| MS Ionization | Electron Ionization (EI) at 70 eV (for MS)[5] |

Data Presentation

The performance of the method should be validated by determining the linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (as recovery), and precision (as relative standard deviation, RSD).

Table 1: Summary of Quantitative Method Validation Data

| Parameter | Result |

| Linearity (Correlation Coeff.) | > 0.99 |

| Limit of Detection (LOD) | 0.005 mg/kg |

| Limit of Quantification (LOQ) | 0.01 mg/kg[9] |

| Recovery (at 0.1 mg/kg) | 85-110% |

| Precision (RSD) | < 15% |

Note: These are typical expected values. Actual values must be determined in the laboratory during method validation.

Visualizations

Experimental Workflow

Caption: Overall experimental workflow for this compound residue analysis in soil.

Logical Relationships in the Analytical Protocol

Caption: Logical flow of the analytical steps for this compound determination.

References

- 1. hpst.cz [hpst.cz]

- 2. pubs.acs.org [pubs.acs.org]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. agilent.com [agilent.com]

- 6. Multiresidue analysis of pesticides in soil by gas chromatography with nitrogen-phosphorus detection and gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. gcms.cz [gcms.cz]

- 8. inter-eng.umfst.ro [inter-eng.umfst.ro]

- 9. aensiweb.com [aensiweb.com]

HPLC-MS/MS protocol for detecting Thiofanox in water samples

An HPLC-MS/MS protocol for the sensitive and selective detection of the systemic insecticide Thiofanox and its primary metabolites, this compound sulfoxide (B87167) and this compound sulfone, in water samples is detailed below. This method is designed for researchers in environmental science and analytical chemistry, providing a robust workflow from sample preparation to data analysis.

Introduction

This compound is a carbamate (B1207046) pesticide used to control a variety of insects on crops.[1] Due to its potential for leaching into ground and surface water, monitoring its presence in aqueous environments is crucial for assessing environmental impact and ensuring public health.[1] The major metabolic pathway for this compound involves oxidation to its sulfoxide and sulfone derivatives, which are also of toxicological concern.[1][2]

This application note describes a highly sensitive method for the simultaneous quantification of this compound, this compound sulfoxide, and this compound sulfone in water. The protocol employs Solid-Phase Extraction (SPE) for sample cleanup and concentration, followed by High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) for detection. The use of Multiple Reaction Monitoring (MRM) ensures high selectivity and low detection limits, making it suitable for trace residue analysis.[3]

Experimental Protocol

Materials and Reagents

-

Standards: this compound (≥98% purity), this compound sulfoxide (≥98% purity), this compound sulfone (≥98% purity), and a suitable isotope-labeled internal standard (e.g., Clothianidin-d3).

-

Solvents: HPLC-MS grade methanol (B129727), acetonitrile, water, and formic acid.

-

SPE Cartridges: Divinylbenzene-N-vinylpyrrolidone copolymer cartridges (e.g., Oasis HLB, 6 cc, 200 mg).

-

Sample Collection Bottles: 1 L amber glass bottles.

-

Filters: 0.7 µm glass fiber filters.[4]

-

Vials: 2 mL amber glass autosampler vials with PTFE septa.

Standard Solution Preparation

-

Primary Stock Solutions (1000 µg/mL): Accurately weigh and dissolve 10 mg of each standard (this compound, this compound sulfoxide, this compound sulfone, and internal standard) in 10 mL of methanol individually. Store at -20°C.

-

Intermediate Stock Solution (10 µg/mL): Prepare a mixed stock solution containing all target analytes by diluting the primary stocks with methanol.

-

Calibration Standards (0.1 - 100 ng/mL): Prepare a series of calibration standards by serially diluting the intermediate stock solution with a 50:50 mixture of methanol and water. These standards should be matrix-matched by preparing them in the final extract of a blank water sample whenever possible.[5]

Sample Preparation: Solid-Phase Extraction (SPE)

-

Sample Filtration: Filter 1 L of the collected water sample through a 0.7 µm glass fiber filter to remove suspended solids.[4]

-

Internal Standard Spiking: Spike the filtered water sample with the internal standard to a final concentration of 20 ng/L.

-

SPE Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of Milli-Q water.[6] Do not allow the cartridge to go dry.

-

Sample Loading: Load the entire 1 L water sample onto the conditioned SPE cartridge at a flow rate of approximately 10-20 mL/min.[4][7]

-

Cartridge Washing: After loading, wash the cartridge with 5 mL of Milli-Q water to remove polar interferences.[6]

-

Cartridge Drying: Dry the cartridge thoroughly by passing a stream of air or nitrogen through it for at least 30 minutes.[3]

-

Elution: Elute the retained analytes by passing 10 mL of methanol through the cartridge.

-

Concentration and Reconstitution: Evaporate the eluate to near dryness under a gentle stream of nitrogen at 40°C.[7][8] Reconstitute the residue in 1 mL of 50:50 methanol/water, vortex to mix, and transfer to an autosampler vial for analysis.[6][8]

Experimental Workflow Diagram

Caption: Workflow for this compound analysis in water samples.

HPLC-MS/MS Instrumentation and Conditions